Hexahydro-1H-isoindol-4(2H)-one: A Privileged Bicyclic Scaffold in Medicinal Chemistry
Hexahydro-1H-isoindol-4(2H)-one: A Privileged Bicyclic Scaffold in Medicinal Chemistry
This is an in-depth technical guide on the chemical structure, properties, and applications of Hexahydro-1H-isoindol-4(2H)-one (also referred to as Octahydroisoindol-4-one in fully saturated contexts).
[1]
Executive Summary
Hexahydro-1H-isoindol-4(2H)-one represents a critical bicyclic scaffold in modern drug discovery, characterized by a fused 6-5 ring system containing a ketone functionality on the cyclohexane ring and a secondary amine in the pyrrolidine ring.[1] This structure serves as a versatile pharmacophore, offering a rigid stereochemical template that allows for the precise spatial arrangement of substituents. It is most notably recognized as the core skeleton for Neurokinin-1 (NK1) receptor antagonists (e.g., RP-67580) and Prolyl Oligopeptidase (POP) inhibitors .[1]
This guide synthesizes the structural dynamics, synthetic pathways, and medicinal utility of this scaffold, designed for researchers requiring actionable technical data.
Chemical Structure & Identity
The compound is a fused bicyclic system consisting of a saturated cyclohexane ring fused to a pyrrolidine ring. While the user-specified name "Hexahydro-1H-isoindol-4(2H)-one" is chemically descriptive, the fully saturated system is frequently indexed as Octahydroisoindol-4-one .[1]
Nomenclature and Identifiers[2]
| Property | Detail |
| IUPAC Name | Octahydro-4H-isoindol-4-one |
| Common Name | Hexahydro-1H-isoindol-4(2H)-one (referencing the parent isoindol-4-one) |
| CAS Number | 147253-53-0 (Hydrochloride salt); 135911-02-3 (RP-67580 derivative) |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| Core Scaffold | Perhydroisoindole (Bicyclo[4.3.0]nonane system with N at position 2) |
Stereochemistry: The Critical Variable
The fusion of the five- and six-membered rings creates two chiral centers at the bridgehead carbons (C3a and C7a).[1]
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Cis-Fusion: The H-atoms at the bridgehead are on the same face.[1] This conformation is generally more flexible and is often the kinetic product of Diels-Alder approaches.[1]
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Trans-Fusion: The H-atoms are on opposite faces.[1] This creates a rigid, flat topology essential for locking pharmacophores into bioactive conformations (e.g., mimicking a proline turn).
Expert Insight: In NK1 antagonists like RP-67580, the (3aR, 7aR) stereochemistry (trans-fusion) is critical for high-affinity binding.[1] The rigid trans-fusion prevents the "floppiness" associated with linear alkyl chains, reducing the entropic penalty of binding.[1]
Physicochemical Properties[1][3]
The following data summarizes the estimated properties of the core scaffold (unsubstituted).
| Property | Value | Implication for Drug Design |
| LogP (Predicted) | 0.2 - 0.5 | Highly polar; good water solubility but requires lipophilic substitution for BBB penetration.[1] |
| TPSA | ~29 Ų | Excellent membrane permeability potential (Rule of 5 compliant). |
| pKa (Conj. Acid) | ~9.5 - 10.0 | Basic secondary amine; exists as a cation at physiological pH.[1] |
| H-Bond Donors | 1 (NH) | Handle for further functionalization or receptor interaction.[1] |
| H-Bond Acceptors | 2 (NH, C=O) | Ketone acts as a dipole; Amine acts as a donor/acceptor.[1] |
Synthetic Strategies
The construction of the hexahydro-1H-isoindol-4(2H)-one skeleton typically follows two main retrosynthetic logic lines: Annulation (building the 6-ring onto a 5-ring) or Cycloaddition (building the fused system simultaneously).[1]
Pathway A: The Robinson Annulation (Step-wise)
This method is preferred for generating the 4-one functionality specifically.[1]
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Precursor: N-protected-3-pyrrolidinone.[1]
-
Reagent: Methyl Vinyl Ketone (MVK) or equivalent.
-
Mechanism: Michael addition of the pyrrolidinone enolate to MVK, followed by intramolecular Aldol condensation.
-
Outcome: Yields the enone (tetrahydroisoindolone), which is then hydrogenated to the hexahydro/octahydro ketone.
Pathway B: Diels-Alder Cycloaddition (Convergent)
Used for rapid assembly of the core, often yielding the cis-fused system initially.[1]
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Diene: Functionalized butadiene (e.g., Danishefsky’s diene).
-
Dienophile: 3-pyrroline-2-one or N-protected maleimide (though maleimide gives the dione).[1]
-
Refinement: To get the 4-one, one typically uses a diene containing a silyl enol ether, which hydrolyzes to the ketone post-cyclization.
Visualization of Synthetic Logic (DOT Diagram)
Caption: Figure 1. Convergent synthetic pathways to the Hexahydro-1H-isoindol-4(2H)-one scaffold via Robinson Annulation (Top) and Diels-Alder Cycloaddition (Bottom).[1]
Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of a N-benzyl-octahydroisoindol-4-one intermediate, a common precursor for functionalization.[1]
Methodology: Robinson Annulation Route
Reagents:
-
N-Benzyl-3-pyrrolidinone (1.0 eq)[1]
-
Methyl Vinyl Ketone (MVK) (1.2 eq)[1]
-
Potassium hydroxide (KOH) or Sodium Ethoxide (NaOEt)
-
Ethanol (Solvent)[1]
-
Palladium on Carbon (10% Pd/C)[1]
Step-by-Step Protocol:
-
Michael Addition:
-
Dissolve N-Benzyl-3-pyrrolidinone (10 mmol) in absolute ethanol (20 mL).
-
Cool to 0°C. Add catalytic base (KOH, 0.5 mmol) dissolved in ethanol.
-
Add MVK (12 mmol) dropwise over 30 minutes to prevent polymerization.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Checkpoint: Monitor by TLC (formation of a more polar spot).
-
-
Cyclization (Aldol Condensation):
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Redissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).
-
Dry over Na₂SO₄ and concentrate.
-
-
Hydrogenation (Saturation):
-
Dissolve the crude enone in Methanol.
-
Add 10% Pd/C (5 wt%).
-
Stir under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) for 4 hours.
-
Stereocontrol: This step typically favors the cis-fused isomer.[1] To access the trans-isomer, dissolving metal reduction (Li/NH₃) is often required instead of catalytic hydrogenation.
-
-
Purification:
-
Filter through Celite to remove catalyst.[1]
-
Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Medicinal Chemistry Applications
Neurokinin-1 (NK1) Receptor Antagonists
The hexahydroisoindolone scaffold acts as a conformationally restricted mimic of linear peptide chains.[1]
-
Case Study: RP-67580
-
Structure: A perhydroisoindol-4-one core substituted with a pendant phenyl group and an imino-ether side chain.[1][4]
-
Mechanism: It antagonizes Substance P at the NK1 receptor.[5]
-
SAR Insight: The 7,7-diphenyl substitution on the cyclohexane ring (adjacent to the ketone) locks the conformation, while the bridgehead stereochemistry dictates receptor affinity.
-
Prolyl Oligopeptidase (POP) Inhibitors[1]
-
Target: POP is a serine protease involved in memory and cognition (implicated in Alzheimer's).
-
Design: The pyrrolidine ring of the isoindolone mimics the proline residue of the POP substrate. The ketone functionality can form a reversible covalent bond with the active site serine (Ser554) of the enzyme.
-
Advantage: The bicyclic system provides better metabolic stability than simple pyrrolidine amides.
Data Summary: Biological Activity[1][7][8]
| Compound Class | Target | Key Structural Feature | Activity (Ki/IC50) |
| RP-67580 | NK1 Receptor | Trans-fused, 7,7-diphenyl | ~3.0 nM (rat NK1) |
| Isoindol-4-one deriv. | POP Enzyme | 4-Carbonyl warhead | < 10 nM |
| Foxidine | Estrogen Receptor | Fused bicyclic core | Variable |
References
-
Guidetoimmunopharmacology.org. RP67580 Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Fakhfakh, M. A., et al. (2015). 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold. Journal of Medicinal Chemistry. Available at: [Link][1]
-
Maity, P., et al. (2015).[3] Visible-Light-Photocatalyzed Synthesis of Functionalized Octahydroisoindol-4-one. European Journal of Organic Chemistry. Available at: [Link][1]
-
PubChem. Hexahydro-1H-inden-4(2H)-one (Carbocyclic Analog for comparison). National Library of Medicine.[6] Available at: [Link][1][6]
Sources
- 1. foxidine HCl1847-63-8,Purity98%_Career Henan Chemical Co [molbase.com]
- 2. CA2732095A1 - Processes for the preparation of 4-oxo-octahydro-indole-1-carbocylic acid methyl ester and derivatives thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RP67580 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. medkoo.com [medkoo.com]
- 6. hexahydro-1H-inden-4(2H)-one | C9H14O | CID 228144 - PubChem [pubchem.ncbi.nlm.nih.gov]
